molecular formula C12H13Cl2N5O B8137014 Peldesine (dihydrochloride)

Peldesine (dihydrochloride)

Cat. No. B8137014
M. Wt: 314.17 g/mol
InChI Key: HQJPQOLISXXDRJ-UHFFFAOYSA-N
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Description

Peldesine (dihydrochloride) is a useful research compound. Its molecular formula is C12H13Cl2N5O and its molecular weight is 314.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Peldesine (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Peldesine (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

    Reaction Conditions: Details regarding reaction conditions (temperature, solvents, catalysts, etc.) remain undisclosed.

    Industrial Production: Information on industrial-scale production methods is limited.

  • Chemical Reactions Analysis

      Reactions Undergone: BCX 34 may undergo various reactions, including oxidation, reduction, and substitution. precise examples are not documented.

      Common Reagents and Conditions: Specific reagents and conditions for BCX 34 reactions are not widely reported.

      Major Products: The major products formed during BCX 34 reactions are not explicitly documented.

  • Scientific Research Applications

      Chemistry: BCX 34’s inhibition of PNP makes it relevant for purine metabolism studies.

      Biology: Researchers explore BCX 34’s impact on cellular processes, especially in T-cell proliferation.

      Medicine: BCX 34 shows potential for cutaneous T-cell lymphoma and psoriasis treatment.

      Industry: Industrial applications remain unexplored.

  • Mechanism of Action

    • BCX 34 inhibits PNP, disrupting purine nucleoside breakdown.
    • Molecular targets involve PNP enzymes.
    • Pathways affected include purine metabolism.
  • Comparison with Similar Compounds

      Similar Compounds: Unfortunately, specific compounds similar to BCX 34 are not mentioned in the available literature.

      Uniqueness: BCX 34’s unique features remain to be explored.

    Please note that BCX 34’s detailed synthesis and industrial production methods are proprietary or unpublishedFor further insights, consult scientific literature and ongoing studies .

    properties

    IUPAC Name

    2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H11N5O.2ClH/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12;;/h1-3,5-6,15H,4H2,(H3,13,16,17,18);2*1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HQJPQOLISXXDRJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N.Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13Cl2N5O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    314.17 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.